Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester, also known as bis(2-chloroethyl) 2,2-dichlorovinyl phosphate, is a chemical compound with the molecular formula C6H9Cl4O4P and a molecular weight of 317.92 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester involves the reaction of 2-chloroethyl phosphoric acid with 2,2-dichlorovinyl phosphate under specific conditions. One method involves the use of a pressure-resistant reaction kettle, where hydrogen chloride gas is introduced to achieve the desired product with high purity and yield . This method is advantageous due to its high product purity, low hydrogen chloride consumption, and stable product quality, making it suitable for industrial production.
Analyse Chemischer Reaktionen
Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of various derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups. Common reagents used in these reactions include hydrogen chloride, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester can be compared with other similar compounds, such as:
Bis(2-chloroethyl) hydrogen phosphate: This compound has similar chemical properties but differs in its specific applications and effects.
Phosphoric acid, dibutyl 2,2-dichlorovinyl ester: Another related compound with distinct chemical and physical properties.
Phosphoric acid bis(2-ethylhexyl) ester: This compound is used in different industrial applications and has unique chemical characteristics.
This compound stands out due to its specific chemical structure and the unique applications it offers in various fields.
Eigenschaften
CAS-Nummer |
5266-08-0 |
---|---|
Molekularformel |
C6H9Cl4O4P |
Molekulargewicht |
317.9 g/mol |
IUPAC-Name |
bis(2-chloroethyl) 2,2-dichloroethenyl phosphate |
InChI |
InChI=1S/C6H9Cl4O4P/c7-1-3-12-15(11,13-4-2-8)14-5-6(9)10/h5H,1-4H2 |
InChI-Schlüssel |
CGKOTHNDLWCICY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OP(=O)(OCCCl)OC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.